Ac-rC Phosphoramidite-13C9,15N3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

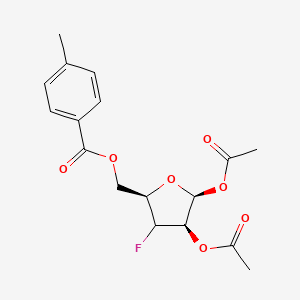

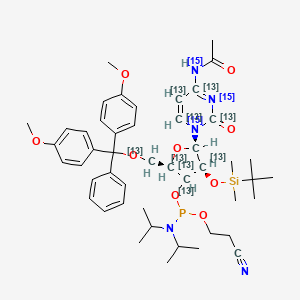

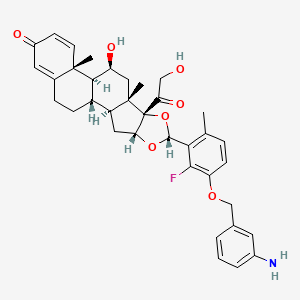

Ac-rC Phosphoramidite-13C9,15N3: is a chemically synthesized compound that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-rC Phosphoramidite-13C9,15N3 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the phosphoramidite structure. The process typically includes the following steps:

Synthesis of the labeled nucleoside: The nucleoside is synthesized with carbon-13 and nitrogen-15 isotopes.

Phosphitylation: The labeled nucleoside undergoes phosphitylation to form the phosphoramidite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Ac-rC Phosphoramidite-13C9,15N3 primarily undergoes substitution reactions during the synthesis of modified oligoribonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the nucleoside to form a phosphite triester intermediate, which is then oxidized to form the final phosphorodithioate linkage .

Common Reagents and Conditions:

Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

Oxidizing Agent: Iodine in water or tert-butyl hydroperoxide

Solvent: Anhydrous acetonitrile

Conditions: Anhydrous and inert atmosphere to prevent hydrolysis and oxidation.

Major Products: The major product formed from these reactions is the modified oligoribonucleotide with a phosphorodithioate linkage, which enhances the stability and binding affinity of the oligonucleotide .

Scientific Research Applications

Ac-rC Phosphoramidite-13C9,15N3 is widely used in scientific research due to its isotopic labeling and ability to modify oligoribonucleotides. Some of its key applications include:

Chemistry: Used as a tracer in quantitative analysis during drug development and metabolic studies.

Biology: Employed in the synthesis of modified RNA molecules for studying RNA structure and function.

Medicine: Utilized in the development of therapeutic oligonucleotides with enhanced stability and efficacy.

Industry: Applied in the production of labeled nucleotides for various biochemical assays and diagnostic tests.

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-13C9,15N3 involves the formation of a phosphorodithioate linkage in the oligoribonucleotide. This modification enhances the stability of the RNA molecule by protecting it from nuclease degradation. The isotopic labeling allows for precise tracking and quantification of the modified oligonucleotides in various biological and chemical assays .

Comparison with Similar Compounds

Ac-rC Phosphoramidite: The unlabeled version of the compound, used for similar applications but without the isotopic labeling.

Ac-rU Phosphoramidite-13C9,15N3: Another isotopically labeled phosphoramidite used for uridine modifications.

Ac-rA Phosphoramidite-13C9,15N3: Used for adenosine modifications with similar isotopic labeling.

Uniqueness: Ac-rC Phosphoramidite-13C9,15N3 is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in various assays. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

914.0 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |

InChI Key |

QKWKXYVKGFKODW-URFSQHIQSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)